molecular formula C21H18N2O2S B2592990 (Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile CAS No. 476668-61-8

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile

Cat. No.: B2592990
CAS No.: 476668-61-8
M. Wt: 362.45
InChI Key: HPMRJMUJVHPLNC-YVLHZVERSA-N
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Description

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile is a useful research compound. Its molecular formula is C21H18N2O2S and its molecular weight is 362.45. The purity is usually 95%.
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Scientific Research Applications

Optical Properties and Applications

(Z)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-(o-tolyl)acrylonitrile and its derivatives are primarily researched for their promising optical properties and potential applications in various fields. One study highlighted the synthesis of fluorescent thiazoles using a core similar to the specified compound. These thiazolyl-2-acrylonitriles displayed a range of fluorescent colors with properties like a wide spectrum of emission, long wavelength maxima, intensity variability based on substituents, and multifunctional characteristics such as significant solvatochromism and tunability of color and intensity. The compounds showed potential in biological applications due to their good penetration into living cells, accumulating in lysosomes and near cell membranes. These findings open up prospects for their application in biological imaging and as fluorescent probes (Eltyshev et al., 2021).

Material Science and Structural Analysis

Another aspect of research focuses on the synthesis methods and structural analysis of these compounds. For instance, (Z)‐3‐(3,4‐Dimethoxy­phen­yl)‐2‐(4‐methoxy­phenyl)acrylonitrile was synthesized using a base-catalyzed reaction, with studies highlighting its molecular structure and intermolecular hydrogen bonding. Such detailed structural insights are crucial for understanding the compound's interactions and stability, paving the way for its application in material science and molecular engineering (Naveen et al., 2006).

Photophysical and Chemical Properties

Further research delves into the photophysical and chemical properties of related compounds, examining their potential in fields like optoelectronics and sensor technology. For example, studies on thiophenylacrylonitrile derivatives containing a triphenylamine moiety explored their UV-Vis absorption and photoluminescent spectra, revealing insights into their suitability for applications in optoelectronic devices (Fang & Yu, 2009).

Synthesis and Biological Activity

On the synthesis front, approaches to generate novel thiazolylacrylonitriles with good biological activity were explored. Compounds like 2-[4-(4-fluorophenyl)thiazol-2-yl]-3-hydroxy-3-hydrocarbyloxy acrylonitriles showed significant fungicidal activity, indicating their potential use in agricultural and pharmaceutical sectors (De-long, 2010).

Properties

IUPAC Name

(Z)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O2S/c1-14-6-4-5-7-15(14)10-17(12-22)21-23-18(13-26-21)16-8-9-19(24-2)20(11-16)25-3/h4-11,13H,1-3H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMRJMUJVHPLNC-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1/C=C(/C#N)\C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.